(S,R,S)-AHPC-Me dihydrochloride

Descripción

BenchChem offers high-quality (S,R,S)-AHPC-Me dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-Me dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJDUDNKHHNDRD-ARZBPYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

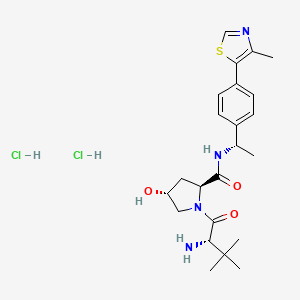

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-Me as a VHL Ligand for PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S,R,S)-AHPC-Me, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its use in targeted protein degradation.

Introduction to PROTAC Technology and the VHL E3 Ligase

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a catalytic and durable pharmacological effect.

A PROTAC is a heterobifunctional molecule composed of three parts:

-

A warhead that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the POI. This ubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. Its primary natural role is to identify and mark the alpha subunits of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions (normoxia). Due to its well-understood biology and broad expression, VHL has become one of the most successfully exploited E3 ligases for PROTAC development.

(S,R,S)-AHPC-Me: A High-Affinity VHL Ligand

(S,R,S)-AHPC-Me is a potent, small-molecule ligand derived from the (S,R,S)-AHPC (also known as VH032) scaffold. The parent compound, VH032, was developed through structure-guided design to mimic the critical hydroxyproline (B1673980) (Hyp) residue of HIF-1α, which is essential for its recognition by VHL. (S,R,S)-AHPC-Me serves as a crucial building block for synthesizing VHL-recruiting PROTACs. Its structure allows for the stable and high-affinity recruitment of the VHL E3 ligase, forming the foundation for potent protein degraders.

Logical Relationship: PROTAC Mechanism of Action

Caption: Catalytic cycle of protein degradation mediated by a PROTAC utilizing (S,R,S)-AHPC-Me.

Quantitative Data and Performance Metrics

The efficacy of a VHL ligand and the resulting PROTAC is determined by several key quantitative parameters, including binding affinity to VHL (Kd or IC50) and the degradation potency (DC50) and maximal degradation (Dmax) of the final PROTAC.

| Compound/Ligand | Target(s) | Assay Type | Value | Cell Line | Citation(s) |

| VH032 (Parent scaffold) | VHL E3 Ligase | Dissociation Constant (Kd) | 185 nM | N/A (Biochemical) | [1][2][3] |

| ARV-771 | BRD2 (BD1/BD2) | Dissociation Constant (Kd) | 34 nM / 4.7 nM | N/A (Biochemical) | [4][5][6] |

| BRD3 (BD1/BD2) | Dissociation Constant (Kd) | 8.3 nM / 7.6 nM | N/A (Biochemical) | [4][5][6] | |

| BRD4 (BD1/BD2) | Dissociation Constant (Kd) | 9.6 nM / 7.6 nM | N/A (Biochemical) | [4][5][6] | |

| BRD2/3/4 | Degradation (DC50) | < 1 nM | CRPC Cells | [4][7][8] | |

| BRD2/3/4 | Degradation (DC50) | < 5 nM | 22Rv1 CRPC Cells | [9] | |

| PVD-06 | PTPN2 | Degradation (DC50) | 217 nM | Jurkat | [10] |

| PTP1B | Degradation (DC50) | > 13 µM | Jurkat | [10] |

CRPC: Castration-Resistant Prostate Cancer; BD: Bromodomain.

Signaling Pathway: VHL Regulation of HIF-1α

References

- 1. tandfonline.com [tandfonline.com]

- 2. selleckchem.com [selleckchem.com]

- 3. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S,R,S)-AHPC-Me Dihydrochloride: Synthesis, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-Me dihydrochloride (B599025), a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, is a pivotal chemical entity in the field of targeted protein degradation. As a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), it facilitates the recruitment of the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of (S,R,S)-AHPC-Me dihydrochloride. Detailed experimental protocols for its synthesis and for the characterization of its interaction with the VHL protein are presented, alongside structured data and visualizations to aid researchers in its effective utilization.

Chemical Properties and Data

(S,R,S)-AHPC-Me, also known as Me-VH032, is a small molecule designed for high-affinity binding to the VHL protein. The dihydrochloride salt form enhances its solubility and handling properties for experimental use.

| Property | Value |

| IUPAC Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride |

| Synonyms | VHL ligand 2 dihydrochloride, E3 ligase Ligand 1 dihydrochloride, Me-VH032 dihydrochloride |

| CAS Number | 1948273-03-7 |

| Molecular Formula | C₂₃H₃₄Cl₂N₄O₃S |

| Molecular Weight | 517.51 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) and aqueous solutions with formulation agents like PEG300, Tween-80, and SBE-β-CD.[1] |

| Purity | Typically >98% |

Synthesis

The synthesis of (S,R,S)-AHPC-Me dihydrochloride is a multi-step process. The following protocol is adapted from a unified, five-step route developed for the preparation of VH032 and Me-VH032.[2]

Experimental Protocol: Synthesis of (S,R,S)-AHPC-Me Dihydrochloride

Step 1: Synthesis of (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

-

To a solution of (S)-1-(4-bromophenyl)ethan-1-amine and 4-methylthiazole (B1212942) in an appropriate solvent, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., KOAc).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to yield the desired intermediate.

-

Protect the resulting amine with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate.

Step 2: Deprotection of the Boc Group

-

Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the amine salt.

Step 3: Coupling with (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

Dissolve the deprotected amine from Step 2 and (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable solvent like DMF or DCM.

-

Add a coupling agent such as HATU or HBTU, and a base like DIPEA.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup and extract the product.

-

Purify the crude product by flash column chromatography.

Step 4: Final Deprotection

-

Dissolve the product from Step 3 in DCM or dioxane.

-

Add an excess of HCl in dioxane.

-

Stir at room temperature until the reaction is complete.

-

Remove the solvent under reduced pressure to yield (S,R,S)-AHPC-Me as the dihydrochloride salt.

Step 5: Purification

-

The final product can be purified by recrystallization or precipitation from a suitable solvent system to obtain high-purity (S,R,S)-AHPC-Me dihydrochloride.

Biological Activity and Mechanism of Action

(S,R,S)-AHPC-Me functions as a VHL ligand, a critical component of PROTACs. The primary mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of protein degradation mediated by a PROTAC incorporating (S,R,S)-AHPC-Me.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols for Characterization

The key biological activity of (S,R,S)-AHPC-Me is its binding to the VHL protein. This can be quantified using various biophysical assays.

VHL Binding Affinity Measurement

The binding affinity of (S,R,S)-AHPC-Me to the VHL protein can be determined using methods such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). The parent ligand, VH032, has a reported dissociation constant (Kd) of 185 nM for VHL.[3]

Table 1: VHL Binding Affinity of Related Ligands

| Ligand | Binding Affinity (Kd) | Assay Method |

| VH032 | 185 nM | Not Specified[3] |

Protocol: Competitive Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled VHL ligand by the test compound, (S,R,S)-AHPC-Me.

Materials:

-

Purified VHL protein complex (VBC: VHL, Elongin B, Elongin C)

-

Fluorescently labeled VHL tracer (e.g., a fluorescein-labeled VHL ligand)

-

(S,R,S)-AHPC-Me dihydrochloride

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, non-binding black plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of (S,R,S)-AHPC-Me dihydrochloride in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Include controls for no inhibitor (maximum polarization) and no VHL protein (minimum polarization).

-

VHL Addition: Add the VHL protein complex to each well (except the minimum polarization control).

-

Tracer Addition: Add the fluorescently labeled VHL tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified VHL protein complex

-

(S,R,S)-AHPC-Me dihydrochloride

-

Matched assay buffer (the buffer used for protein purification and ligand dissolution must be identical)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of the VHL protein complex in the assay buffer (typically 10-50 µM). Prepare a solution of (S,R,S)-AHPC-Me dihydrochloride in the same buffer at a concentration 10-20 times that of the protein. Degas both solutions.

-

ITC Experiment Setup: Load the VHL protein solution into the sample cell and the (S,R,S)-AHPC-Me dihydrochloride solution into the injection syringe of the ITC instrument.

-

Titration: Perform a series of injections of the ligand solution into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Experimental Workflow Visualization

The following diagram outlines the general workflow for synthesizing and evaluating a PROTAC using (S,R,S)-AHPC-Me.

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

(S,R,S)-AHPC-Me dihydrochloride is an indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined chemical properties and established role as a high-affinity VHL ligand make it a valuable building block for creating novel therapeutics. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its effective application in drug discovery and chemical biology research.

References

(S,R,S)-AHPC-Me Dihydrochloride: A Technical Guide to Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs). By linking a POI-binding ligand to an E3 ligase-recruiting ligand like (S,R,S)-AHPC-Me, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This technology offers a powerful strategy to target proteins previously considered "undruggable."

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me dihydrochloride, its mechanism of action, quantitative data on its application in PROTACs, and detailed experimental protocols for assessing its efficacy in inducing protein ubiquitination and degradation.

Mechanism of Action: VHL-Mediated Protein Ubiquitination

The core function of (S,R,S)-AHPC-Me dihydrochloride within a PROTAC is to recruit the VHL E3 ubiquitin ligase complex. The VHL complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1, is a key regulator of cellular responses to changes in oxygen levels by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation.[1][2] PROTACs containing (S,R,S)-AHPC-Me leverage this natural process to target other proteins for degradation.

The process unfolds in a series of steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting catalytically.

Caption: General experimental workflow for evaluating PROTAC efficacy.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

(S,R,S)-AHPC-Me-based PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Immunoprecipitation for Ubiquitination Assay

Objective: To detect the polyubiquitination of the target protein upon PROTAC treatment.

Materials:

-

Cell line co-transfected with plasmids for the target protein and HA-tagged ubiquitin (or use an antibody against endogenous ubiquitin)

-

(S,R,S)-AHPC-Me-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., Triton Lysis Buffer)

-

Antibody against the target protein or an anti-ubiquitin antibody/nanobody

-

Protein A/G agarose (B213101) beads

-

Wash buffers

-

Elution buffer

-

Western blotting reagents (as above)

Protocol:

-

Cell Treatment: Treat cells with the PROTAC for a shorter time course (e.g., 1-4 hours). It is recommended to co-treat with a proteasome inhibitor (e.g., 10 µM MG132 for the last 4-6 hours) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination status.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the lysates with an antibody against the target protein (to pull down the ubiquitinated target) or an anti-ubiquitin antibody (to pull down all ubiquitinated proteins) overnight at 4°C. * Add protein A/G beads and incubate for another 1-2 hours.

-

-

Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if you immunoprecipitated the target) or an antibody against the target protein (if you immunoprecipitated ubiquitin). A ladder of high molecular weight bands will indicate polyubiquitination.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.

Materials:

-

Cell line of interest

-

(S,R,S)-AHPC-Me-based PROTAC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Logical Relationships in PROTAC-Mediated Degradation

The successful degradation of a target protein by a PROTAC is dependent on a series of interconnected events. The following diagram illustrates the logical flow and dependencies in this process.

dot

Caption: Logical flow of PROTAC-induced protein degradation.

Conclusion

(S,R,S)-AHPC-Me dihydrochloride serves as a critical component in the design of potent and effective VHL-recruiting PROTACs. Its ability to engage the VHL E3 ligase with high affinity facilitates the targeted degradation of a wide range of proteins, offering a promising therapeutic modality for various diseases, including cancer. The quantitative data from PROTACs like ARV-771 underscore the potential of this approach. By employing the detailed experimental protocols outlined in this guide, researchers can effectively evaluate the efficacy of their own (S,R,S)-AHPC-Me-based PROTACs and contribute to the advancement of this transformative technology.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of (S,R,S)-AHPC-Me Based PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Among the various E3 ligase ligands utilized in PROTAC design, (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has proven to be a particularly effective component in the development of potent and selective degraders. This technical guide provides an in-depth overview of the discovery, development, and application of (S,R,S)-AHPC-Me based PROTACs, offering a comprehensive resource for professionals in drug discovery and development.

Core Principles of (S,R,S)-AHPC-Me Based PROTACs

(S,R,S)-AHPC-Me serves as a high-affinity anchor to the VHL E3 ligase, one of the most successfully exploited E3 ligases for targeted protein degradation.[1] A PROTAC molecule based on this scaffold consists of three key components: the (S,R,S)-AHPC-Me moiety to engage the VHL E3 ligase, a ligand designed to bind to a specific protein of interest (POI), and a chemical linker that connects these two elements. The formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the POI is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.

dot

Quantitative Data on (S,R,S)-AHPC-Me Based PROTACs

The efficacy of (S,R,S)-AHPC-Me based PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes key quantitative data for several (S,R,S)-AHPC-Me based PROTACs targeting various proteins.

| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Binding Affinity (Kd) |

| ARV-771 | BRD2/3/4 | VHL | 22Rv1, VCaP, LnCaP95 (Castration-Resistant Prostate Cancer) | < 5 nM[2] | >90% | BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM[3] |

| Compound 9 (BD-9136) | BRD4 (selective) | VHL | T47D | 0.2 nM | Not Reported | Not Reported |

| PROTAC 1 | BRD4 | VHL | Burkitt's Lymphoma (BL) | < 1 nM[4] | Not Reported | Not Reported |

| PROTAC 4 | BRD4 | VHL | MV-4-11, MOLM-13, RS4;11 (Leukemia) | pM range | Not Reported | Not Reported |

| PROTAC 11 | BRD9 | VHL | Acute Leukemia | 50 nM | Not Reported | Not Reported |

Experimental Protocols

Accurate and reproducible assessment of PROTAC activity is crucial for their development. Below are detailed methodologies for key experiments.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO). It is important to include a concentration range that can capture the "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.

-

Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

-

Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for Target Binding

This assay measures the binding affinity of the PROTAC to its target protein.

Methodology:

-

Principle: The assay measures the change in the polarization of light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein.

-

Reagent Preparation: Prepare solutions of the purified target protein, a fluorescently labeled tracer that binds to the target, and serial dilutions of the PROTAC in an appropriate assay buffer.

-

Assay Setup: In a microplate, add the target protein and the fluorescent tracer.

-

Competition: Add the serially diluted PROTAC to the wells. The PROTAC will compete with the tracer for binding to the target protein, causing a decrease in fluorescence polarization.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a competition binding model to determine the binding affinity (Ki or IC50).

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein within the cell.

Methodology:

-

Cell Treatment: Treat cells with the PROTAC and a vehicle control. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve post-translational modifications.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated sample indicates an increase in target protein ubiquitination.

Experimental and Developmental Workflows

The development of a novel (S,R,S)-AHPC-Me based PROTAC is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.

Conclusion

(S,R,S)-AHPC-Me has emerged as a robust and versatile VHL ligand for the development of highly potent and selective PROTACs. The continued exploration of novel target ligands and the optimization of linker chemistry, guided by a deep understanding of the structure-activity relationships and the principles of ternary complex formation, will undoubtedly lead to the development of the next generation of targeted protein degraders with significant therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing this exciting field.

References

The Role of (S,R,S)-AHPC-Me Dihydrochloride in Targeted Protein Degradation: A Technical Overview

(S,R,S)-AHPC-Me dihydrochloride (B599025) has emerged as a critical chemical tool in the development of novel cancer therapeutics. This molecule itself is not a direct cytotoxic agent but functions as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate cancer-promoting proteins.

This technical guide delves into the biological context of (S,R,S)-AHPC-Me dihydrochloride, its mechanism of action within PROTACs, and its application in the creation of potent anti-cancer compounds, with a focus on the well-documented BET degrader, ARV-771.

The PROTAC Revolution and the Role of E3 Ligase Ligands

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. (S,R,S)-AHPC-Me dihydrochloride serves as a crucial "handle" to engage the VHL E3 ligase, one of the most utilized E3 ligases in PROTAC development.[1][2][3][4][5]

The general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-Me is illustrated in the signaling pathway diagram below.

Caption: Mechanism of Action for a PROTAC utilizing (S,R,S)-AHPC-Me.

Case Study: ARV-771, a BET Degrader for Castration-Resistant Prostate Cancer

A prime example of the application of (S,R,S)-AHPC-Me dihydrochloride is in the synthesis of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][4][6][7] BET proteins are epigenetic readers that play a crucial role in the transcription of key oncogenes, including the androgen receptor (AR) in prostate cancer.

ARV-771 has demonstrated significant activity in preclinical models of castration-resistant prostate cancer (CRPC). By inducing the degradation of BET proteins, ARV-771 effectively downregulates the expression of genes essential for tumor cell growth and survival.

Quantitative Biological Data

The efficacy of a PROTAC is often measured by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. The available data for ARV-771 is summarized below.

| Compound | Target Protein | Cancer Cell Line | Parameter | Value | Reference |

| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) | DC50 | < 1 nM | [1][2][4][6] |

Experimental Protocols for Evaluating PROTAC Activity

The following sections outline generalized experimental workflows for assessing the biological activity of a PROTAC synthesized using (S,R,S)-AHPC-Me dihydrochloride, such as ARV-771.

Protein Degradation Assays

A crucial step in characterizing a PROTAC is to quantify the degradation of the target protein. Western blotting is a standard technique for this purpose.

Caption: General workflow for Western Blot analysis of protein degradation.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., CRPC cell lines) at an appropriate density. After adherence, treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.

Cell Viability Assays

To assess the functional consequences of target protein degradation, cell viability assays are performed.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

-

Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Conclusion

(S,R,S)-AHPC-Me dihydrochloride is a pivotal molecule in the field of targeted protein degradation. While it does not possess intrinsic anti-cancer activity, its ability to recruit the VHL E3 ligase enables the development of potent PROTACs like ARV-771. The remarkable efficacy of these degraders in preclinical cancer models underscores the therapeutic potential unlocked by this key chemical entity. The experimental frameworks provided herein offer a basis for the continued evaluation and development of novel PROTACs that leverage the power of (S,R,S)-AHPC-Me dihydrochloride to combat cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S,R,S)-AHPC-Me 95% | 1948273-02-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (S,R,S)-AHPC-Me | E3 Ligase Ligand 1A | Pyrrolidines | Ambeed.com [ambeed.com]

The Role of (S,R,S)-AHPC-Me Dihydrochloride in the Ubiquitin-Proteasome System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a pivotal chemical entity in the field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the ubiquitin-proteasome system, the function of VHL, and the specific role of (S,R,S)-AHPC-Me dihydrochloride in hijacking this cellular machinery to induce the degradation of specific proteins of interest. Detailed experimental protocols for characterizing VHL ligand binding and cellular degradation assays are provided, along with quantitative data for relevant compounds to aid in the development of novel protein degraders.

Introduction: The Ubiquitin-Proteasome System and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of intracellular proteins. This pathway plays a crucial role in maintaining protein homeostasis, controlling cell cycle progression, and eliminating misfolded or damaged proteins. The UPS involves a sequential enzymatic cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Targeted protein degradation has emerged as a powerful therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

(S,R,S)-AHPC-Me Dihydrochloride: A Key VHL E3 Ligase Ligand

(S,R,S)-AHPC-Me dihydrochloride is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC development.[1][2] It is a derivative of the well-characterized VHL ligand, VH032.[3][4] The (S,R,S)-AHPC core structure mimics the endogenous substrate of VHL, the hydroxylated hypoxia-inducible factor 1α (HIF-1α), enabling it to bind to the substrate recognition pocket of VHL with high affinity.

The primary role of (S,R,S)-AHPC-Me dihydrochloride is to serve as the VHL-recruiting moiety in a PROTAC. By being chemically linked to a ligand for a target protein, it brings the VHL E3 ligase into close proximity with that protein, thereby inducing its ubiquitination and degradation. A notable example of a PROTAC synthesized using an (S,R,S)-AHPC-Me derivative is ARV-771, which potently degrades BET proteins.[5][6][7]

Chemical Information

| Property | Value |

| IUPAC Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride |

| Molecular Formula | C₂₃H₃₂N₄O₃S · 2HCl |

| Molecular Weight | 517.51 g/mol |

| CAS Number | 1948273-03-7 |

Quantitative Binding Data

While the direct binding affinity of (S,R,S)-AHPC-Me dihydrochloride for VHL is not extensively reported in publicly available literature, the affinity of its parent compound, VH032, provides a strong reference point. The binding affinities of various VHL ligands and related PROTACs are summarized below.

| Compound | Assay Type | Target | Binding Affinity (Kd / IC50) | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | 185 nM (Kd) | [4] |

| VHL Ligand 14 | Not Specified | VHL | 196 nM (IC50) | [8] |

| VL285 | Not Specified | VHL | 0.34 µM (IC50) | [8] |

| VH-298 | Not Specified | VHL | 80-90 nM (Kd) | [8] |

| ARV-771 (contains (S,R,S)-AHPC-Me derivative) | Cellular Degradation | BET Proteins | < 1 nM (DC50) | [5][6][7] |

| MZ1 (contains VH032 derivative) | Surface Plasmon Resonance (SPR) | VHL | 29 nM (Kd) | [3] |

| MZ1 (contains VH032 derivative) | Isothermal Titration Calorimetry (ITC) | VHL | 66 nM (Kd) | [3] |

Signaling Pathway and Experimental Workflows

The mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-Me dihydrochloride involves a series of orchestrated molecular events, which can be investigated through various experimental assays.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

VHL Ligand Binding Assays

Determining the binding affinity of (S,R,S)-AHPC-Me dihydrochloride or PROTACs containing this ligand to the VHL E3 ligase is a critical first step. Several biophysical techniques can be employed for this purpose.

Caption: General workflow for VHL binding assays.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The binding of the large VHL protein to the small fluorescent tracer slows its rotation, resulting in a high polarization signal. A competing compound will displace the tracer, leading to a decrease in the polarization signal.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide)

-

(S,R,S)-AHPC-Me dihydrochloride or test PROTAC

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the VBC complex and the fluorescent tracer at optimized concentrations.

-

Add the serially diluted test compound to the wells. Include controls for high polarization (VBC + tracer) and low polarization (tracer only).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Highly purified and concentrated VHL protein complex

-

Highly purified and concentrated (S,R,S)-AHPC-Me dihydrochloride or test PROTAC

-

ITC buffer (the final dialysis buffer for the protein)

-

Isothermal titration calorimeter

Protocol:

-

Thoroughly clean the sample cell and injection syringe of the ITC instrument.

-

Load the VHL protein solution into the sample cell and the ligand solution into the injection syringe.

-

Perform a series of small, timed injections of the ligand into the sample cell while continuously monitoring the heat change.

-

As a control, perform a titration by injecting the ligand into the buffer alone to measure the heat of dilution.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding events and the determination of kinetic parameters (association and dissociation rates) and binding affinity.

Materials:

-

Purified VHL protein complex

-

(S,R,S)-AHPC-Me dihydrochloride or test PROTAC

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization buffers and reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of the test compound in running buffer.

-

Inject the different concentrations of the test compound over the sensor chip surface and monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

If necessary, regenerate the sensor surface using a suitable regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Degradation Assays

Once binding to VHL is confirmed, the next step is to assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Caption: Workflow for cellular degradation assays.

Principle: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. By comparing the protein levels in PROTAC-treated cells to vehicle-treated controls, the extent of protein degradation can be determined.

Materials:

-

Cell line expressing the target protein and VHL

-

PROTAC molecule

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 16-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be used to monitor protein-protein interactions in live cells. To measure ternary complex formation, the target protein can be tagged with a NanoLuc® luciferase and the E3 ligase with a HaloTag® ligand labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor into close range, resulting in a BRET signal. A similar principle can be used to measure ubiquitination by tagging ubiquitin with the fluorescent acceptor.

Materials:

-

Cell line endogenously expressing the target protein tagged with HiBiT (a small NanoLuc® fragment) and stably expressing LgBiT (the larger NanoLuc® fragment).

-

Vectors for expressing HaloTag®-VHL or HaloTag®-Ubiquitin.

-

PROTAC molecule

-

Nano-Glo® Vivazine substrate

-

HaloTag® NanoBRET® 618 Ligand

-

Plate reader capable of measuring luminescence and filtered light emission.

Protocol (Ternary Complex Formation):

-

Transfect the HiBiT/LgBiT-tagged cell line with the HaloTag®-VHL expression vector.

-

Seed the cells in a multi-well plate.

-

Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

-

Add a serial dilution of the PROTAC to the wells.

-

Add the Nano-Glo® Vivazine substrate.

-

Measure the donor and acceptor emission signals over time using a plate reader.

-

Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.

Conclusion

(S,R,S)-AHPC-Me dihydrochloride is a cornerstone molecule in the development of VHL-based PROTACs. Its ability to effectively recruit the VHL E3 ligase to a target protein has enabled the degradation of numerous previously "undruggable" targets. A thorough understanding of its interaction with VHL and the downstream cellular consequences is essential for the rational design of novel and effective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the characterization of (S,R,S)-AHPC-Me dihydrochloride-containing PROTACs, from initial binding assessment to cellular degradation efficacy. This will undoubtedly facilitate the continued advancement of targeted protein degradation as a transformative therapeutic strategy.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Decoding the Molecular Embrace: A Technical Guide to the Binding Affinity of (S,R,S)-AHPC-Me with VHL

For Immediate Release

A Deep Dive into the Binding Dynamics of a Key VHL Ligand for Targeted Protein Degradation

This technical guide offers an in-depth analysis of the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical molecular interactions that underpin the efficacy of many proteolysis-targeting chimeras (PROTACs). Through a comprehensive review of available data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows, this guide serves as a critical resource for the rational design of next-generation protein degraders.

Introduction: The Significance of VHL in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a crucial component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. A key natural substrate for VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α). The ability to hijack this natural degradation pathway using small molecules has revolutionized therapeutic strategies, particularly in the realm of oncology.

(S,R,S)-AHPC-Me, also known as VHL Ligand 2, is a synthetic ligand designed to bind with high affinity to the substrate recognition pocket of VHL. It is a derivative of the well-characterized VHL ligand VH032 and is a fundamental building block for numerous PROTACs, including the notable BET degrader, ARV-771. Understanding the precise binding affinity and the experimental conditions to measure it is paramount for the successful development of potent and selective protein degraders.

Quantitative Binding Affinity of (S,R,S)-AHPC-Me and Related Ligands to VHL

The following table summarizes the binding affinities of closely related and well-characterized VHL ligands to provide a comparative context.

| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |

| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) | [2] |

| VH298 | 80 - 90 nM | - | Isothermal Titration Calorimetry (ITC) | [3] |

| VHL Ligand 14 | - | 196 nM | Not Specified | [2] |

| VL285 | - | 0.34 µM | Not Specified | [2] |

| (S,R,S)-AHPC | - | GMB-475 (PROTAC) IC50 of 1.11 µM in Ba/F3 cells | Cell-based degradation assay | [2] |

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for the development of effective VHL-recruiting PROTACs. The following are detailed methodologies for key experiments used to quantify the interaction between small molecule ligands and the VHL protein complex.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.[4]

-

Materials:

-

Recombinant VHL protein complex (e.g., VCB complex)

-

Fluorescently labeled VHL ligand (tracer)

-

Test compound (e.g., (S,R,S)-AHPC-Me)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN 20)

-

384-well low-volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions.

-

VHL Addition: Add the VHL protein to each well.

-

Tracer Addition: Add the fluorescently labeled VHL ligand to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (typically 1-2 hours), protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand and an analyte.[4]

-

Materials:

-

Recombinant VHL protein

-

Test compound

-

SPR sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer

-

SPR instrument

-

-

Procedure:

-

VHL Immobilization: Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU).

-

Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[4]

-

Materials:

-

Highly purified and concentrated VHL protein

-

Highly purified and concentrated test compound

-

ITC buffer (dialysis buffer for the protein)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer.

-

ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the VHL protein into the sample cell and the test compound into the injection syringe.

-

Titration: Perform a series of small injections of the test compound into the sample cell containing the VHL protein while monitoring the heat change.

-

Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: Integrate the heat-change peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

-

Visualizing the VHL Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Conclusion

(S,R,S)-AHPC-Me is a pivotal VHL ligand that has significantly contributed to the advancement of targeted protein degradation. While a precise, publicly available K_d value remains to be published, the data from its parent compound and the success of the PROTACs it enables, underscore its high-affinity interaction with VHL. The experimental protocols detailed herein provide a robust framework for researchers to quantify this and other ligand-VHL interactions, thereby facilitating the design and optimization of novel therapeutics. The continued exploration of the structure-activity relationships of AHPC derivatives will undoubtedly lead to the development of even more potent and selective VHL-based protein degraders.

References

Initial Studies on (S,R,S)-AHPC-Me Dihydrochloride for BET Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a key chemical entity utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This molecule serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently used E3 ligases in PROTAC design. By recruiting the VHL E3 ligase, (S,R,S)-AHPC-Me facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest. This technical guide provides an in-depth overview of the initial studies and core principles underlying the use of (S,R,S)-AHPC-Me in the degradation of Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers implicated in various cancers and inflammatory diseases.

Mechanism of Action: VHL-Mediated BET Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. In the context of BET protein degradation using (S,R,S)-AHPC-Me, the PROTAC molecule, such as ARV-771, orchestrates the formation of a ternary complex between the BET protein (e.g., BRD4), the PROTAC itself, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-Me Dihydrochloride In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce targeted protein degradation.[1][2][3] By incorporating (S,R,S)-AHPC-Me, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

One of the most notable applications of (S,R,S)-AHPC-Me dihydrochloride is in the synthesis of ARV-771, a potent PROTAC that targets Bromodomain and Extra-Terminal (BET) proteins for degradation.[1][2][3] ARV-771 has demonstrated significant anti-cancer activity in preclinical models of castration-resistant prostate cancer (CRPC).[6][7][8] These application notes provide detailed protocols for the in vitro characterization of PROTACs synthesized using (S,R,S)-AHPC-Me dihydrochloride, with a focus on CRPC cell lines.

Data Presentation

The following tables summarize the in vitro activity of ARV-771, a PROTAC synthesized using (S,R,S)-AHPC-Me dihydrochloride, in various castration-resistant prostate cancer (CRPC) cell lines.

Table 1: In Vitro Degradation Activity of ARV-771 in CRPC Cell Lines

| Cell Line | Target Proteins | DC₅₀ (nM) | Reference(s) |

| 22Rv1 | BRD2/3/4 | < 5 | [6] |

| VCaP | BRD2/3/4 | < 5 | [6] |

| LnCaP95 | BRD2/3/4 | < 5 | [6] |

| 22Rv1 | BRD2, BRD3, BRD4 | < 5 (for all) | [9] |

| VCaP | AR | < 1 | |

| LNCaP | AR | < 1 | |

| 22Rv1 | AR | 0.2 | [10] |

| LNCaP | AR | 0.5 | [10] |

| VCaP | AR | 1 | [10] |

Table 2: In Vitro Anti-proliferative and Functional Activity of ARV-771 in CRPC Cell Lines

| Cell Line | Assay | IC₅₀ (nM) | Downstream Effects | Reference(s) |

| 22Rv1 | c-MYC expression | < 1 | - | [10] |

| VCaP | c-MYC expression | < 1 | - | |

| LnCaP95 | c-MYC expression | < 1 | - | |

| 22Rv1 | Proliferation | - | Induction of apoptosis (PARP cleavage) | [9][10] |

| VCaP | Androgen Receptor (AR) levels | - | Reduction of full-length AR protein levels | [9] |

Experimental Protocols

Preparation of (S,R,S)-AHPC-Me Dihydrochloride Stock Solution

A 10 mM stock solution of (S,R,S)-AHPC-Me dihydrochloride is typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies or specific in vitro assays requiring lower DMSO concentrations, further dilution into an appropriate vehicle is recommended. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage to prevent degradation.[1]

Cell Culture

Castration-resistant prostate cancer cell lines such as 22Rv1, VCaP, and LNCaP can be used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol is to assess the degradation of a target protein (e.g., BRD4) following treatment with a PROTAC synthesized from (S,R,S)-AHPC-Me dihydrochloride.

Materials:

-

CRPC cells (e.g., 22Rv1)

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BRD4, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Cell Viability (MTS) Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

Materials:

-

CRPC cells

-

96-well plates

-

PROTAC of interest

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 µM to 100 µM) for 72 hours.[10][12] Include a vehicle control.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the VHL E3 ligase complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, VBC complex, target protein, ubiquitin, and ATP in the reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to detect the formation of higher molecular weight polyubiquitinated species.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. color | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. color | Graphviz [graphviz.org]

Designing Potent Protein Degraders: Application Notes and Protocols for PROTACs Incorporating (S,R,S)-AHPC-Me Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with (S,R,S)-AHPC-Me Dihydrochloride (B599025)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

(S,R,S)-AHPC-Me dihydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development.[2][3] Its favorable properties make it a valuable building block for the synthesis of potent and selective protein degraders. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs incorporating (S,R,S)-AHPC-Me dihydrochloride.

PROTAC Design and Synthesis Workflow

The development of a novel PROTAC is a systematic process that begins with the identification of a POI and culminates in a thoroughly characterized protein degrader. The general workflow involves ligand selection, linker design, chemical synthesis, and comprehensive biological evaluation.

Caption: A generalized workflow for the design and development of a PROTAC.

Synthetic Protocols

The synthesis of a PROTAC typically involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. Amide bond formation and click chemistry are two common strategies for assembling these components.

Protocol 1: Amide Bond Formation using HATU

This protocol describes the coupling of a POI ligand containing a carboxylic acid to an amine-functionalized linker attached to (S,R,S)-AHPC-Me.

Materials:

-

POI ligand with a terminal carboxylic acid

-

(S,R,S)-AHPC-Me-linker-amine conjugate

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reaction vessel and magnetic stirrer

-

HPLC for purification

Procedure:

-

In a clean, dry reaction vessel, dissolve the POI ligand-carboxylic acid (1 equivalent) and the (S,R,S)-AHPC-Me-linker-amine (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol is suitable for conjugating a POI ligand and an (S,R,S)-AHPC-Me derivative that have been functionalized with an azide (B81097) and an alkyne, respectively.

Materials:

-

POI ligand with a terminal azide

-

(S,R,S)-AHPC-Me-linker-alkyne conjugate

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910)/Water (1:1)

-

Reaction vessel and magnetic stirrer

-

HPLC for purification

Procedure:

-

In a reaction vessel, dissolve the POI ligand-azide (1 equivalent) and the (S,R,S)-AHPC-Me-linker-alkyne (1 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add CuSO4 (0.1 equivalents) to the mixture.

-

Add sodium ascorbate (0.2 equivalents) to initiate the reaction.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Quantitative Data for PROTACs Utilizing (S,R,S)-AHPC-Me

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce the degradation of the target protein. The following table summarizes key quantitative data for several PROTACs that utilize (S,R,S)-AHPC-Me as the VHL ligand.

| PROTAC Name | Target Protein(s) | DC50 | Dmax | Cell Line | Reference(s) |

| ARV-771 | BRD2, BRD3, BRD4 | <1 nM | >90% | 22Rv1, VCaP | [3] |

| ARD-266 | Androgen Receptor (AR) | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 | [7] |

| MS4322 | PRMT5 | 1.1 µM | 74% | MCF-7 | [8] |

| A1874 | BRD4 | 5 nM | >98% | RS4;11 | |

| Compound 3 | p38α | 100 nM | ~80% | HeLa | [9] |

| dNF-κB #15 | p65 (NF-κB) | ~1 µM | ~60% | HEK293T | [10] |

| GP262 | PI3Kα/mTOR | 42-227 nM (PI3Kα), 45 nM (mTOR) | >70% | MDA-MB-231 | [11] |

Experimental Protocols for PROTAC Evaluation